![molecular formula C12H15N3OS B5690403 2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide CAS No. 413606-90-3](/img/structure/B5690403.png)

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

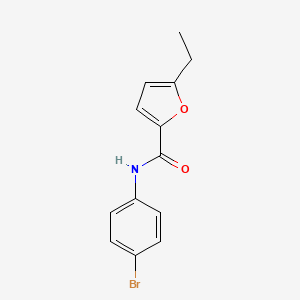

“2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C16H12Cl3N3OS .

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give thiophene .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation, alkylation, and halocyclization reactions . The presence of Et3N can lead to the formation of side products .科学的研究の応用

Suzuki–Miyaura Coupling

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

- Applications : SM coupling finds use in pharmaceuticals, agrochemicals, and materials science. Researchers have tailored boron reagents specifically for SM coupling conditions .

Cyanoacetylation of Amines

In recent studies, 2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide has been employed in cyanoacetylation reactions:

- Purpose : Researchers have synthesized thiazole derivatives and potent inhibitors of VEGF receptors using this compound as a starting material .

Heterocyclic Synthesis

The compound contributes to the synthesis of nitrogen-containing heterocyclic compounds:

- Method : By treating 2-chloro-4,6-diphenylpyridine-3-carbonitrile, new heterocyclic moieties attached to pyridine rings can be formed .

Protodeboronation Reactions

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide: plays a role in protodeboronation:

- Application : Researchers have used this compound to achieve efficient transformations while preventing unwanted side reactions .

Future Prospects

As scientists continue to explore the properties and applications of this compound, we may discover even more exciting uses in the future.

Read more about Suzuki–Miyaura coupling Cyanoacetylation of amines: recent advances Synthesis and Reactions of 3-Cyano 4,6-Diphenyl (2-Pyridinyl)thioacetamide Catalytic protodeboronation of pinacol boronic esters

Safety and Hazards

特性

IUPAC Name |

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-4-9-7(2)10(5-13)12(15-8(9)3)17-6-11(14)16/h4,6H2,1-3H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOYNYXRBIVXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N=C1C)SCC(=O)N)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(5-fluoro-2-methoxybenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690323.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690328.png)

![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5690336.png)

![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5690347.png)

![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)

![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)